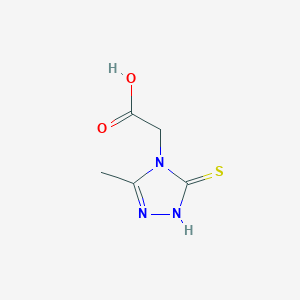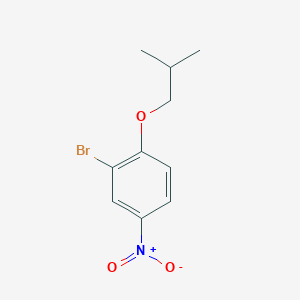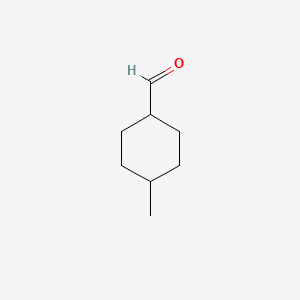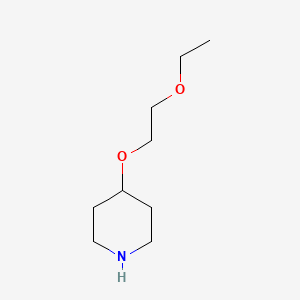
8-Acetyl-7-methoxycoumarin
描述
8-乙酰基-7-甲氧基-2H-色烯-2-酮: 是一种有机化合物,分子式为 C12H10O4 。它是香豆素的衍生物,香豆素是一种天然存在的化合物,存在于许多植物中。 8-乙酰基-7-甲氧基-2H-色烯-2-酮的结构包括一个香豆素环,在第 8 位有一个乙酰基,在第 7 位有一个甲氧基 .
作用机制
8-乙酰基-7-甲氧基-2H-色烯-2-酮的作用机制涉及它与各种分子靶标的相互作用。在生物系统中,它可能与酶和受体相互作用,调节它们的活性。 确切的途径和靶标可能因具体应用和使用环境而异 .
生化分析
Biochemical Properties
8-Acetyl-7-methoxycoumarin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase (GST), leading to the acetylation of lysine residues in its active site, thereby inhibiting its catalytic activity . This interaction highlights the compound’s potential in modulating enzyme activities and influencing biochemical pathways.
Cellular Effects
This compound exhibits notable effects on different cell types and cellular processes. It has been shown to induce cell cycle arrest and apoptosis in liver cancer cells by targeting caspase-3/7 and inhibiting β-tubulin polymerization . Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism, making it a compound of interest in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activities. It binds to the active sites of enzymes like GST, leading to enzyme inhibition. Furthermore, it affects gene expression by modulating transcription factors and signaling pathways, thereby exerting its biological effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it maintains its biological activity over extended periods, making it suitable for long-term experimental studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes like cytochrome P450s, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, affecting the compound’s overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its biological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the execution of its biological functions .
准备方法
合成路线和反应条件: 8-乙酰基-7-甲氧基-2H-色烯-2-酮的合成通常涉及香豆素与乙酸酐的反应。该反应在酸性条件下进行,通常使用硫酸等催化剂。 反应通过香豆素环的乙酰化进行,生成8-乙酰基-7-甲氧基-2H-色烯-2-酮 .
工业生产方法: 在工业生产中,8-乙酰基-7-甲氧基-2H-色烯-2-酮的生产可能涉及使用与实验室合成中类似的试剂和条件的大规模乙酰化反应。 该工艺针对产率和纯度进行了优化,通常包括重结晶等纯化步骤 .
化学反应分析
反应类型: 8-乙酰基-7-甲氧基-2H-色烯-2-酮可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的羧酸。
还原: 还原反应可以将乙酰基转化为醇。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
主要产物:
氧化: 形成羧酸。
还原: 形成醇。
取代: 形成各种取代衍生物
科学研究应用
8-乙酰基-7-甲氧基-2H-色烯-2-酮在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的合成砌块。
生物学: 用作荧光探针,研究细胞膜的结构和功能。
医学: 正在研究其潜在的药理学特性,包括抗炎和抗菌活性。
相似化合物的比较
类似化合物:
7-羟基-4-甲基香豆素: 结构相似,但在第 7 位有一个羟基,在第 4 位有一个甲基。
8-乙酰基-7-羟基香豆素: 结构相似,但在第 7 位有一个羟基而不是甲氧基。
7-甲氧基香豆素: 结构相似,但在第 8 位没有乙酰基
独特性: 8-乙酰基-7-甲氧基-2H-色烯-2-酮的独特性在于它在第 8 位同时具有乙酰基和第 7 位的甲氧基。 这种官能团的组合赋予了独特的化学和生物学特性,使其在各种应用中具有价值 .
属性
IUPAC Name |
8-acetyl-7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBDEHZHXKGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556130 | |
| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89019-07-8 | |
| Record name | 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(Chloromethoxy)methyl]cyclopropane](/img/structure/B1282921.png)











